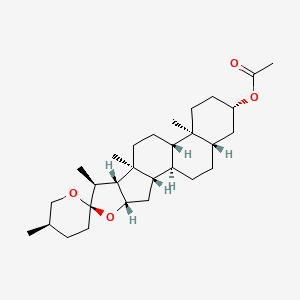

Tigogenin acetate

Description

Properties

IUPAC Name |

[(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13S,16S,18S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H46O4/c1-17-8-13-29(31-16-17)18(2)26-25(33-29)15-24-22-7-6-20-14-21(32-19(3)30)9-11-27(20,4)23(22)10-12-28(24,26)5/h17-18,20-26H,6-16H2,1-5H3/t17-,18+,20+,21+,22-,23+,24+,25+,26+,27+,28+,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVRAKYNQYKVPIK-OMRXZHHXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC(=O)C)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(CC[C@@H](C6)OC(=O)C)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60948136 | |

| Record name | Spirostan-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60948136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

458.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2530-07-6 | |

| Record name | Tigogenin acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2530-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (25R)-5alpha-Spirostan-3beta-yl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002530076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spirostan-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60948136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (25R)-5α-spirostan-3β-yl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.980 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tigogenin from Agave Species: A Technical Guide to Natural Sources and Extraction

For Immediate Release

This whitepaper provides a comprehensive technical overview of Tigogenin, a steroidal sapogenin with significant pharmacological interest. It details the natural sourcing of Tigogenin from various Agave species, presents quantitative data on its prevalence, and offers a detailed methodology for its extraction and purification. This guide is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Natural Sources of Tigogenin in Agave Species

Tigogenin is a naturally occurring steroidal sapogenin found in a variety of plants, with species of the Agave genus being a principal source. Several studies have identified and quantified the presence of Tigogenin in different Agave species, highlighting their potential as a raw material for its isolation. Notably, Agave americana and Agave sisalana have been subjects of investigation for their Tigogenin content.[1][2][3] The concentration of Tigogenin can vary depending on the species, the age of the plant, and the specific part of the plant being analyzed (e.g., leaves, juice).[4]

Quantitative Analysis of Tigogenin in Agave Species

The quantification of Tigogenin in Agave species is crucial for assessing the viability of different sources for industrial extraction. Various analytical techniques, including gas-liquid chromatography (GLC) and high-performance liquid chromatography (HPLC), have been employed for this purpose.[1] The following table summarizes the reported quantitative data for Tigogenin in selected Agave species.

| Agave Species | Plant Part | Extraction Method | Analytical Method | Tigogenin Content | Reference |

| Agave sisalana | Leaves, Juice, Sapogenin Concentrates | Not Specified | Gas-Liquid Chromatography (GLC) | ~10% of total sapogenin content | |

| Agave americana | Leaves | Methanol (B129727) Maceration & Acid Hydrolysis | HPLC | Higher yield from second extraction method | |

| Agave angustifolia Haw. | Leaves | Methanolic Extraction | Gas Chromatography–Flame Ionization Detection (GC-FID) | ~550 mg/g of extract (aglycone) | |

| Agave cupreata Trel. & Berg. | Leaves | Methanolic Extraction | Gas Chromatography–Flame Ionization Detection (GC-FID) | Detected | |

| Agave potatorum Zucc. | Leaves | Methanolic Extraction | Gas Chromatography–Flame Ionization Detection (GC-FID) | Detected |

Extraction and Purification of Tigogenin from Agave americana

The following section details a comprehensive experimental protocol for the extraction, isolation, and purification of Tigogenin from the leaves of Agave americana. This methodology is compiled from established research and provides a step-by-step guide for laboratory-scale production.

Materials and Equipment

-

Plant Material: Fresh leaves of Agave americana

-

Solvents: Methanol, Ethyl Acetate (B1210297), Chloroform, Acetone, Benzene

-

Reagents: Concentrated Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Libermann-Burchard reagent, Decolorizing charcoal

-

Apparatus: Mechanical grinder, Maceration flasks, Reflux condenser, Rotary evaporator, Separatory funnels, Glass chromatography columns, Preparative Thin Layer Chromatography (pTLC) plates (Silica gel 0.75 mm), Analytical Thin Layer Chromatography (TLC) plates, High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector, Melting point apparatus, Infrared (IR) spectrometer.

Experimental Protocol

Step 1: Preparation of Plant Material

-

Collect fresh leaves of Agave americana.

-

Wash the leaves thoroughly to remove any dirt and debris.

-

Dry the leaves in a shaded area and then pulverize them into a fine powder using a mechanical grinder.

Step 2: Extraction

-

Macerate 50 g of the powdered leaves in 300 ml of methanol at room temperature for a specified period.

-

Filter the methanolic extract.

-

To the filtrate, add an equal volume of 10% lead acetate solution to precipitate polysaccharides.

-

Filter the mixture to remove the precipitate and concentrate the hydroalcoholic extract.

Step 3: Acid Hydrolysis

-

Subject the concentrated hydroalcoholic extract to acid hydrolysis by refluxing for 3 hours in a hydroethanol solution (80%) containing concentrated HCl (e.g., 30 ml of 80% ethanol (B145695) with 5 ml of concentrated HCl).

-

After hydrolysis, neutralize the reaction mixture with 10% NaOH.

-

Extract the neutralized solution with ethyl acetate to yield the crude sapogenins after solvent evaporation using a rotary evaporator.

Step 4: Isolation and Purification by Preparative TLC

-

Dissolve the crude extract in ethyl acetate.

-

Apply the dissolved extract as a concentrated band onto preparative TLC plates.

-

Develop the plates using a solvent system of benzene:acetone (90:10).

-

Visualize a small section of the plate using Libermann-Burchard reagent to identify the band corresponding to the Tigogenin standard.

-

Scrape the corresponding band from the plates and elute the compound with a mixture of chloroform:methanol (95:5).

-

Filter the eluate and evaporate the solvent to obtain a yellowish precipitate.

-

For further purification, dissolve the precipitate in hot methanol, add a small amount of decolorizing charcoal, stir, and filter while hot.

-

Evaporate the methanol to obtain the purified Tigogenin powder.

Step 5: Identification and Characterization

-

Thin Layer Chromatography (TLC): Compare the Rf value of the isolated compound with that of a standard Tigogenin sample using various solvent systems.

-

Melting Point: Determine the melting point of the purified compound. The reported melting point for Tigogenin is in the range of 200-204°C.

-

Infrared (IR) Spectroscopy: Obtain the IR spectrum of the isolated compound and compare it with the spectrum of a Tigogenin standard.

-

High-Performance Liquid Chromatography (HPLC): Confirm the purity and identity of the isolated Tigogenin by comparing its retention time with that of a standard under the following conditions:

-

Column: Phenomenex C18 (250 mm x 4.6 mm, 5 µm particle size)

-

Mobile Phase: 100% Methanol

-

Flow Rate: 1.0 ml/min

-

Detection: UV at 254 nm

-

Visualized Workflows and Pathways

Extraction and Purification Workflow

The following diagram illustrates the general workflow for the extraction and purification of Tigogenin from Agave species.

Caption: Workflow for Tigogenin extraction and purification.

Signaling Pathway Modulation by Tigogenin

Tigogenin has been shown to modulate cellular differentiation pathways, specifically in bone marrow stromal cells (BMSCs). It promotes a shift from adipocytic (fat cell) to osteoblastic (bone cell) lineage. This is achieved through the inhibition of Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.

Caption: Tigogenin's modulation of BMSC differentiation.

Conclusion

This technical guide has provided a detailed overview of Tigogenin from Agave species, covering its natural sources, quantitative analysis, and a comprehensive protocol for its extraction and purification. The inclusion of visualized workflows and signaling pathways offers a clear and concise understanding of the key processes and mechanisms of action. This information serves as a valuable resource for researchers and professionals working on the development of new therapeutics derived from natural products. The established presence of Tigogenin in various Agave species, coupled with its interesting biological activities, underscores the potential for further investigation and utilization of this compound in the pharmaceutical industry.

References

- 1. Tigogenin inhibits adipocytic differentiation and induces osteoblastic differentiation in mouse bone marrow stromal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Peroxisome proliferator-activated receptor gamma-independent activation of p38 MAPK by thiazolidinediones involves calcium/calmodulin-dependent protein kinase II and protein kinase R: correlation with endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]

An In-depth Technical Guide on the Biosynthesis of Tigogenin and its Acetate Derivative

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tigogenin (B51453), a steroidal sapogenin, is a valuable natural product with significant applications in the pharmaceutical industry as a precursor for the synthesis of various steroid drugs. Found in plants such as those from the Agave and Dioscorea genera, tigogenin's biosynthesis is a complex process involving a series of enzymatic reactions that transform a common steroid precursor into its characteristic spirostanol (B12661974) structure. This technical guide provides a comprehensive overview of the current understanding of the tigogenin biosynthesis pathway, including its acetate (B1210297) derivative. It details the key enzymatic steps, presents available quantitative data, outlines relevant experimental protocols, and visualizes the pathway and associated workflows.

Core Biosynthesis Pathway of Tigogenin

The biosynthesis of tigogenin follows the well-established isoprenoid pathway for steroid synthesis, starting from acetyl-CoA and proceeding through the formation of cholesterol. The later steps, which involve the modification of the cholesterol skeleton, are crucial for the formation of the diverse range of steroidal sapogenins, including tigogenin.

The biosynthesis can be broadly divided into three main stages:

-

Formation of the Isoprenoid Precursor: The pathway begins with the synthesis of the 30-carbon molecule 2,3-oxidosqualene (B107256) from acetyl-CoA via the mevalonate (B85504) (MVA) and/or the methylerythritol 4-phosphate (MEP) pathways.[1]

-

Cyclization and Formation of Cholesterol: 2,3-oxidosqualene undergoes cyclization, catalyzed by oxidosqualene cyclases (OSCs), to form cycloartenol (B190886). A series of subsequent enzymatic reactions then convert cycloartenol into cholesterol.

-

Modification of Cholesterol to Tigogenin: This stage involves a series of hydroxylation and oxidation reactions, primarily catalyzed by cytochrome P450 monooxygenases (CYPs), followed by the formation of the characteristic spiroketal side chain.

The proposed enzymatic steps from cholesterol to tigogenin are outlined below. It is important to note that while the general pathway is understood, the specific enzymes responsible for each step in tigogenin-producing plants are still under active investigation. Much of the current understanding is inferred from studies on the biosynthesis of the closely related sapogenin, diosgenin.

dot digraph "Tigogenin Biosynthesis Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7, color="#5F6368"];

// Nodes AcetylCoA [label="Acetyl-CoA"]; MVA_MEP [label="MVA/MEP Pathways"]; Oxidosqualene [label="2,3-Oxidosqualene"]; Cycloartenol [label="Cycloartenol"]; Cholesterol [label="Cholesterol"]; Hydroxycholesterol_C26 [label="(25R)-26-Hydroxycholesterol"]; Dihydroxycholesterol_C16_C26 [label="(25R)-16β,26-Dihydroxycholesterol"]; Keto_intermediate [label="Keto-intermediate at C-22"]; Tigogenin [label="Tigogenin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tigogenin_Glycoside [label="Tigogenin Glycosides"]; Tigogenin_Acetate [label="Tigogenin Acetate", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges AcetylCoA -> MVA_MEP; MVA_MEP -> Oxidosqualene; Oxidosqualene -> Cycloartenol [label="OSC"]; Cycloartenol -> Cholesterol [label="Multiple Steps"]; Cholesterol -> Hydroxycholesterol_C26 [label="CYP (26-hydroxylase)"]; Hydroxycholesterol_C26 -> Dihydroxycholesterol_C16_C26 [label="CYP (16β-hydroxylase)"]; Dihydroxycholesterol_C16_C26 -> Keto_intermediate [label="CYP (22-hydroxylase/oxidase)"]; Keto_intermediate -> Tigogenin [label="Spontaneous Cyclization"]; Tigogenin -> Tigogenin_Glycoside [label="UGT"]; Tigogenin -> Tigogenin_Acetate [label="Acyltransferase"];

} dot Caption: Proposed biosynthetic pathway of tigogenin and its derivatives.

Key Enzymes in Tigogenin Biosynthesis

Several key enzyme families are involved in the conversion of cholesterol to tigogenin:

-

Cytochrome P450 Monooxygenases (CYPs): These enzymes are crucial for the hydroxylation and oxidation reactions that modify the cholesterol skeleton. Specific CYPs are responsible for introducing hydroxyl groups at positions C-16, C-22, and C-26, which are essential for the formation of the spirostanol side chain. While the exact CYPs in tigogenin biosynthesis are not fully elucidated, studies on related pathways suggest the involvement of enzymes from the CYP90B and CYP94 families.

-

UDP-glycosyltransferases (UGTs): Once the tigogenin aglycone is formed, UGTs catalyze the attachment of sugar moieties to the C-3 hydroxyl group, forming various tigogenin glycosides.

-

Acyltransferases: These enzymes are responsible for the transfer of acyl groups, such as an acetyl group from acetyl-CoA, to the hydroxyl groups of tigogenin, leading to the formation of this compound.

Biosynthesis of this compound

The formation of this compound involves the enzymatic acetylation of the tigogenin molecule. This reaction is catalyzed by an acyltransferase . These enzymes utilize an acyl donor, most commonly acetyl-CoA, to transfer an acetyl group to a specific hydroxyl group on the tigogenin backbone, typically at the C-3 position. While specific acyltransferases for tigogenin have not yet been fully characterized, the presence of acetylated saponins (B1172615) in various plants suggests the widespread existence of such enzymatic activity.[2][3]

dot digraph "Tigogenin_Acetylation" { graph [rankdir="LR"]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [arrowsize=0.7, color="#5F6368"];

} dot Caption: Enzymatic acetylation of tigogenin.

Quantitative Data

Quantitative data on the levels of tigogenin and its precursors in various plant sources are crucial for understanding the efficiency of the biosynthetic pathway and for developing strategies for enhanced production. The following table summarizes available data from studies on Agave sisalana.

| Plant Material | Compound | Concentration | Analytical Method | Reference |

| Agave sisalana leaf juice | Tigogenin | ~10% of total sapogenins | Gas-Liquid Chromatography (GLC) | [4] |

| Agave sisalana leaf | Tigogenin | Variable, dependent on age | Reversed-Phase HPLC | [5] |

| Sisal waste | Hecogenin (B1673031) and Tigogenin | Not specified individually | GC-MS |

Experimental Protocols

The elucidation of the tigogenin biosynthesis pathway relies on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Protocol 1: Extraction and Quantification of Tigogenin from Plant Material

This protocol describes the extraction and analysis of tigogenin from plant tissues, such as leaves of Agave species.

1. Materials:

-

Plant tissue (fresh or lyophilized)

-

Liquid nitrogen

-

Mortar and pestle

-

Hydrochloric acid (HCl)

-

Sodium sulfate (B86663) (anhydrous)

-

Rotary evaporator

-

HPLC or GC-MS system

-

Tigogenin standard

2. Extraction:

-

Freeze the plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Extract the powdered tissue with methanol (e.g., 10 mL per gram of tissue) at room temperature with shaking for 24 hours.

-

Centrifuge the extract and collect the supernatant. Repeat the extraction process twice.

-

Combine the methanol extracts and evaporate to dryness under reduced pressure.

3. Acid Hydrolysis:

-

Resuspend the dried extract in 2M HCl in 50% ethanol.

-

Heat the mixture at 100°C for 2 hours to hydrolyze the saponin (B1150181) glycosides and release the aglycone (tigogenin).

-

Cool the reaction mixture and neutralize with a suitable base (e.g., NaOH).

4. Sapogenin Extraction:

-

Extract the neutralized hydrolysate three times with an equal volume of chloroform.

-

Combine the chloroform extracts and dry over anhydrous sodium sulfate.

-

Evaporate the chloroform to obtain the crude sapogenin extract.

5. Quantification:

-

Resuspend the crude extract in a known volume of methanol or chloroform.

-

Analyze the sample using HPLC or GC-MS.

-

HPLC: Use a C18 column with a mobile phase of acetonitrile (B52724) and water. Detection can be done using a UV detector or an evaporative light scattering detector (ELSD).

-

GC-MS: Derivatize the sapogenins (e.g., acetylation or silylation) before injection.

-

-

Quantify the amount of tigogenin by comparing the peak area with a standard curve generated from a pure tigogenin standard.

dot digraph "Extraction_Workflow" { graph [rankdir="TB"]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [arrowsize=0.7, color="#5F6368"];

} dot Caption: Workflow for tigogenin extraction and analysis.

Protocol 2: Heterologous Expression and Functional Characterization of Candidate P450 Enzymes

This protocol outlines the steps to express a candidate cytochrome P450 gene in a heterologous host (e.g., yeast) and test its enzymatic activity towards a potential substrate in the tigogenin pathway.

1. Materials:

-

Yeast expression vector (e.g., pYES-DEST52)

-

Competent yeast cells (e.g., Saccharomyces cerevisiae)

-

Candidate P450 cDNA

-

Cytochrome P450 reductase (CPR) cDNA

-

Yeast growth media (SD-Ura, SG-Ura)

-

Substrate (e.g., cholesterol)

-

Microsome isolation buffer

-

NADPH

-

GC-MS or LC-MS system

2. Vector Construction and Yeast Transformation:

-

Clone the full-length cDNA of the candidate P450 and a partner CPR into the yeast expression vector.

-

Transform the resulting plasmid into competent yeast cells using the lithium acetate method.

-

Select for transformed cells on appropriate selective media (e.g., SD-Ura).

3. Protein Expression:

-

Grow a starter culture of the transformed yeast in selective glucose medium (SD-Ura).

-

Inoculate a larger culture in galactose medium (SG-Ura) to induce protein expression.

-

Incubate for 24-48 hours at 28-30°C with shaking.

4. Microsome Isolation:

-

Harvest the yeast cells by centrifugation.

-

Wash the cells with sterile water.

-

Resuspend the cell pellet in microsome isolation buffer containing protease inhibitors.

-

Lyse the cells using glass beads and vigorous vortexing.

-

Centrifuge the lysate at low speed to remove cell debris.

-

Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a suitable buffer.

5. In Vitro Enzyme Assay:

-

Set up a reaction mixture containing the isolated microsomes, the substrate (e.g., cholesterol dissolved in a suitable solvent), and NADPH in a buffered solution.

-

Incubate the reaction at an optimal temperature for a defined period.

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate) to extract the products.

-

Analyze the organic extract by GC-MS or LC-MS to identify the reaction products by comparing their mass spectra and retention times with authentic standards.

dot digraph "P450_Characterization_Workflow" { graph [rankdir="TB"]; node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [arrowsize=0.7, color="#5F6368"];

} dot Caption: Workflow for P450 functional characterization.

Conclusion and Future Perspectives

The biosynthesis of tigogenin represents a fascinating and complex area of plant secondary metabolism. While the general framework of the pathway from cholesterol is established, significant research is still needed to fully elucidate the specific enzymes and regulatory mechanisms involved, particularly in high-yielding plant species. The identification and characterization of the complete set of cytochrome P450 enzymes responsible for the precise hydroxylation patterns leading to tigogenin will be a key milestone. Furthermore, understanding the enzymatic basis for the formation of this compound will open new avenues for producing novel steroid derivatives.

Future research in this field will likely focus on:

-

Transcriptome and Genome Mining: High-throughput sequencing of tigogenin-producing plants to identify candidate genes for the biosynthetic pathway.

-

Functional Genomics: Heterologous expression and in vitro/in vivo characterization of candidate enzymes to confirm their roles in the pathway.

-

Metabolic Engineering: Engineering microbial hosts like Saccharomyces cerevisiae or plants to overproduce tigogenin and its derivatives for pharmaceutical applications.

-

Enzyme Engineering: Modifying the substrate specificity of known P450s and acyltransferases to produce novel steroidal compounds with enhanced biological activities.

A deeper understanding of the tigogenin biosynthetic pathway will not only advance our fundamental knowledge of plant biochemistry but also provide the tools to harness the synthetic potential of nature for the development of new and improved steroid-based therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent developments in the enzymatic modifications of steroid scaffolds - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00327F [pubs.rsc.org]

- 3. Identification and Characterization of Sterol Acyltransferases Responsible for Steryl Ester Biosynthesis in Tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A quantitative gas-liquid chromatographic method for the estimation of hecogenin and tigogenin in the leaves, juice and sapogenin concentrates of Agave sisalana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of acyllipid: sterol glucoside acyltransferase from oat (Avena sativa L.) seedlings - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Steroidal Sapogenins: A Focus on Tigogenin and its Analogs

A Technical Guide for Researchers and Drug Development Professionals

Introduction to Steroidal Sapogenins and Tigogenin (B51453)

Steroidal sapogenins are a class of naturally occurring steroid compounds found in a variety of plants.[1][2] They are characterized by a spirostanol (B12661974) or furostanol skeleton and are the aglycone components of steroidal saponins.[1] These compounds have garnered significant interest in the pharmaceutical industry due to their diverse and potent biological activities, including anti-inflammatory, anticancer, antifungal, and immunomodulatory effects.[2][3]

Tigogenin is a prominent member of the steroidal sapogenin family, commonly isolated from plants of the Agave and Yucca genera.[4] It serves as a crucial precursor in the synthesis of various steroidal drugs.[5] While research has explored the pharmacological potential of Tigogenin and several of its derivatives, it is important to note that specific data on the biological activity of Tigogenin acetate (B1210297) is limited in publicly available scientific literature. Therefore, this guide will focus on the known activities of steroidal sapogenins as a class, with specific examples drawn from studies on Tigogenin and its other derivatives to provide a comprehensive overview of their potential.

Biological Activities of Tigogenin and its Derivatives

The biological activities of steroidal sapogenins are diverse. The following sections detail the key pharmacological effects attributed to Tigogenin and its related compounds.

Anticancer Activity

Several studies have highlighted the cytotoxic effects of Tigogenin derivatives against various cancer cell lines. This activity is often attributed to the induction of apoptosis (programmed cell death) and cell cycle arrest.

A study on novel conjugates of Tigogenin demonstrated significant antiproliferative profiles. For instance, an l-serine (B559523) derivative of Tigogenin exhibited a half-maximal inhibitory concentration (IC₅₀) of 1.5 μM against the MCF-7 breast cancer cell line and was shown to induce apoptosis by activating caspase-3/7.[6]

Table 1: Cytotoxicity of Tigogenin Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC₅₀ (μM) | Reference |

| l-serine derivative of Tigogenin | MCF-7 (Breast Cancer) | 1.5 | [6] |

| Pyrazoline derivative of Tigogenin | DLD-1 (Colorectal Cancer) | Comparable to etoposide | [7] |

| Hydrazone derivative of Tigogenin | A549 (Lung Cancer) & DLD-1 | Comparable to etoposide | [7] |

Anti-inflammatory Activity

Steroidal sapogenins are known to possess anti-inflammatory properties.[2] Tigogenin has been shown to inhibit carrageenan-induced paw edema in rats at a very low dose (4.2 μg/kg), indicating potent anti-inflammatory effects.[4] The mechanism of this action is often linked to the inhibition of pro-inflammatory mediators and the modulation of inflammatory signaling pathways.

Immunomodulatory Effects

Beyond direct anti-inflammatory action, some Tigogenin derivatives have demonstrated immunomodulatory capabilities. Certain synthesized analogues of Tigogenin were found to stimulate the expression of the anti-inflammatory cytokine IL-10, which plays a crucial role in regulating the immune response.[6] This suggests that these compounds may not only suppress inflammation but also actively promote a balanced immune environment.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activities of steroidal sapogenins like Tigogenin.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Tigogenin derivative) and a vehicle control (e.g., DMSO). Include a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Detection (Annexin V/Propidium Iodide Staining and Flow Cytometry)

This method is used to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ concentration for a predetermined time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Western Blot Analysis for NF-κB Pathway Proteins

Western blotting is used to detect specific proteins in a sample and can be used to assess the activation of signaling pathways like NF-κB.

Protocol:

-

Protein Extraction: Treat cells with the test compound and/or an inflammatory stimulus (e.g., LPS). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates (20-30 µg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of the NF-κB pathway (e.g., p-p65, p65, p-IκBα, IκBα) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry Analysis: Quantify the band intensities using image analysis software.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a proposed mechanism for the anti-inflammatory activity of steroidal sapogenins through the inhibition of the NF-κB signaling pathway.

Caption: Inhibition of the NF-κB signaling pathway by steroidal sapogenins.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for evaluating the anticancer activity of a Tigogenin derivative.

Caption: Experimental workflow for assessing anticancer activity.

Conclusion

Steroidal sapogenins, including Tigogenin and its derivatives, represent a promising class of natural compounds with significant therapeutic potential. Their demonstrated anticancer, anti-inflammatory, and immunomodulatory activities warrant further investigation. While specific data for Tigogenin acetate remains elusive, the broader family of Tigogenin compounds provides a strong rationale for its potential bioactivity. Future research should focus on elucidating the precise mechanisms of action of specific derivatives like this compound and conducting preclinical and clinical studies to validate their therapeutic efficacy and safety. This in-depth guide provides a foundational understanding and detailed experimental protocols to aid researchers in the continued exploration of these valuable natural products.

References

- 1. mdpi.com [mdpi.com]

- 2. iscientific.org [iscientific.org]

- 3. institutoantonybarbosa.com.br [institutoantonybarbosa.com.br]

- 4. caymanchem.com [caymanchem.com]

- 5. Tigogenin | C27H44O3 | CID 99516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis and anti-tumour, immunomodulating activity of diosgenin and tigogenin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Therapeutic Potential of Tigogenin Acetate: A Technical Guide for Drug Development Professionals

Introduction

Tigogenin (B51453) acetate (B1210297), a steroidal sapogenin derivative, is emerging as a molecule of interest within the pharmaceutical and research communities. While its parent compound, tigogenin, has been the subject of various studies exploring its therapeutic properties, tigogenin acetate itself is primarily recognized as a key intermediate in the synthesis of various steroidal drugs. However, the therapeutic potential of this compound and its derivatives is an area of growing investigation, with preliminary data suggesting possible applications in oncology, inflammation, and neuroprotection. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the current understanding of this compound's therapeutic potential, including available quantitative data, experimental methodologies, and insights into its potential mechanisms of action.

Physicochemical Properties

This compound is a steroid derivative with the molecular formula C29H46O4 and a molecular weight of 458.67 g/mol .[1] It is characterized by a spirostanol (B12661974) backbone, a common feature of steroidal saponins (B1172615) found in various plant species.

| Property | Value | Reference |

| Molecular Formula | C29H46O4 | [1] |

| Molecular Weight | 458.67 g/mol | [1] |

| CAS Number | 2530-07-6 | [1] |

Therapeutic Potential and Preclinical Data

While direct studies on the therapeutic efficacy of this compound are limited, research on its parent compound, tigogenin, and other closely related derivatives provides valuable insights into its potential applications.

Anti-Cancer Activity

The anti-proliferative and pro-apoptotic effects of tigogenin derivatives have been investigated in various cancer cell lines. A study on novel diosgenin (B1670711) and tigogenin (TGG) derivatives demonstrated significant anti-tumor activity.[1]

| Compound | Cell Line | IC50 (µM) | Reference |

| L-serine (B559523) derivative of TGG (Analogue 2c) | MCF-7 (Breast Cancer) | 1.5 | [1] |

This l-serine derivative of tigogenin was shown to induce apoptosis in MCF-7 cells by activating caspase-3/7.[1] This suggests that modifications of the tigogenin backbone, such as the acetate group in this compound, could yield compounds with potent anti-cancer properties.

Experimental Protocol: In Vitro Anti-Proliferative Assay

A typical protocol to assess the anti-proliferative activity of a compound like this compound involves the following steps:

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

-

Cell Seeding: Cells are seeded in 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to adhere overnight.

-

Compound Treatment: The following day, cells are treated with various concentrations of this compound (or its derivatives) for a specified duration (e.g., 72 hours). A vehicle control (e.g., DMSO) is also included.

-

Viability Assay: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay. The absorbance is measured using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Anti-Inflammatory and Immunomodulatory Effects

Derivatives of tigogenin have also demonstrated immunomodulatory properties. Certain synthesized analogues were found to stimulate the expression of the anti-inflammatory cytokine IL-10 more potently than diosgenin itself.[1] They did not, however, induce the expression of pro-inflammatory cytokines in THP-1 cells stimulated with lipopolysaccharide (LPS).[1] This indicates a potential for tigogenin-based compounds to modulate the immune response towards an anti-inflammatory phenotype.

Experimental Protocol: Cytokine Expression Analysis

To evaluate the immunomodulatory effects of this compound, the following experimental approach can be utilized:

-

Cell Culture: Human monocytic cell lines like THP-1 are cultured in RPMI-1640 medium.

-

Cell Stimulation: THP-1 cells are differentiated into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA) and then stimulated with LPS in the presence or absence of varying concentrations of this compound.

-

Cytokine Measurement: The levels of pro-inflammatory (e.g., TNF-α, IL-1β, IL-6) and anti-inflammatory (e.g., IL-10) cytokines in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Gene Expression Analysis: The effect on cytokine gene expression can be further validated by extracting total RNA from the treated cells and performing quantitative real-time PCR (qRT-PCR) for the respective cytokine genes.

Neuroprotective Potential

While direct evidence for the neuroprotective effects of this compound is not yet available, the broader class of steroidal saponins has been investigated for such properties. The structural similarity of this compound to other neuroprotective steroids suggests that this is a promising area for future research.

Potential Mechanisms of Action and Signaling Pathways

The therapeutic effects of tigogenin and its derivatives are likely mediated through the modulation of key cellular signaling pathways. Although the specific pathways affected by this compound have not been elucidated, studies on related compounds point to several potential targets.

Apoptosis Induction in Cancer Cells

The pro-apoptotic activity of the l-serine derivative of tigogenin in breast cancer cells suggests the involvement of the intrinsic or extrinsic apoptosis pathways. The activation of caspase-3/7 is a key event in the execution phase of apoptosis.[1]

Modulation of Inflammatory Signaling

The observed increase in IL-10 production by tigogenin derivatives suggests a potential interaction with signaling pathways that regulate cytokine expression.[1] Key pathways involved in inflammation include the NF-κB and JAK-STAT pathways. Future studies should investigate whether this compound can modulate these pathways to exert its anti-inflammatory effects.

Osteogenic Differentiation

Studies on tigogenin have shown its ability to promote osteoblastic differentiation while inhibiting adipocytic differentiation in bone marrow stromal cells.[2] This effect was mediated, at least in part, by the inhibition of peroxisome proliferator-activated receptor-gamma (PPARγ) and activation of the p38 MAPK pathway.[2] These findings suggest a potential role for tigogenin and its derivatives, including this compound, in the treatment of osteoporosis.

Future Directions and Conclusion

The available evidence, primarily from studies on its parent compound and other derivatives, suggests that this compound holds promise as a scaffold for the development of novel therapeutics. Its potential anti-cancer, anti-inflammatory, and osteogenic properties warrant further investigation.

Key areas for future research include:

-

Direct Biological Evaluation: Conducting comprehensive in vitro and in vivo studies to determine the specific therapeutic activities of this compound.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of this compound derivatives to optimize therapeutic efficacy and pharmacokinetic properties.

-

In Vivo Efficacy and Safety: Assessing the therapeutic efficacy and safety profile of this compound in relevant animal models of cancer, inflammation, and osteoporosis.

References

The Cornerstone of Steroid Synthesis: A Technical Guide to Tigogenin Acetate as a Precursor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tigogenin (B51453), a naturally occurring steroidal sapogenin found in plants of the Liliaceae and Amaryllidaceae families, serves as a crucial starting material in the semi-synthesis of a wide array of steroid hormones. Its acetylated form, tigogenin acetate (B1210297), is a key precursor, readily undergoing a series of chemical transformations to yield valuable steroid intermediates. This technical guide provides an in-depth exploration of the role of tigogenin acetate in steroid synthesis, detailing the core chemical pathways, experimental protocols, and the biological significance of its downstream products.

Chemical Profile of Tigogenin and this compound

Tigogenin is a spirostanol (B12661974) steroid, characterized by a saturated steroid nucleus. Its acetate derivative is commonly used in industrial processes due to the protective function of the acetyl group.

| Property | Tigogenin | This compound |

| Molecular Formula | C27H44O3 | C29H46O4 |

| Molecular Weight | 416.64 g/mol | 458.67 g/mol |

| CAS Number | 77-60-1 | 2530-07-6 |

| Appearance | White crystalline powder | White crystalline powder |

| Key Structural Feature | Spiroketal side chain | Acetylated C-3 hydroxyl group |

The Central Conversion Pathway: Marker Degradation

The cornerstone of converting this compound into valuable steroid intermediates is the Marker degradation . This classic three-step process efficiently cleaves the spiroketal side chain of the sapogenin, leading to the formation of a 16-dehydropregnenolone (B108158) skeleton.

Caption: The Marker Degradation pathway for converting this compound to 16-DPA.

Experimental Protocols

The following protocols are generalized from standard procedures for the Marker degradation of sapogenins like diosgenin (B1670711) and are applicable to this compound. Researchers should optimize these conditions for their specific laboratory settings and scale.

Step 1: Acetolysis of this compound to Pseudotigogenin Diacetate

This step involves the acid-catalyzed opening of the spiroketal side chain.

-

Materials:

-

This compound

-

Acetic Anhydride

-

High-boiling point inert solvent (e.g., xylene or toluene)

-

Pressure reactor

-

-

Procedure:

-

Charge a pressure reactor with this compound and acetic anhydride. A non-polar solvent like xylene can be used as the medium.

-

Heat the mixture to approximately 200°C. The reaction is typically carried out under the pressure generated by the solvent at this temperature (around 5-6 kg/cm ²).

-

Maintain the reaction at this temperature for several hours to ensure complete conversion.

-

After cooling, the reaction mixture containing pseudotigogenin diacetate is typically used directly in the next step without extensive purification.

-

Step 2: Oxidation of Pseudotigogenin Diacetate

This step oxidatively cleaves the opened side chain.

-

Materials:

-

Reaction mixture from Step 1

-

Chromium trioxide (CrO₃)

-

Glacial acetic acid

-

Water

-

Dichloromethane or other suitable organic solvent

-

-

Procedure:

-

Dissolve the crude pseudotigogenin diacetate in a mixture of an organic solvent (e.g., dichloromethane) and glacial acetic acid.

-

Prepare a solution of chromium trioxide in water and glacial acetic acid.

-

Cool the reaction mixture to 0-5°C.

-

Slowly add the chromium trioxide solution to the reaction mixture, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to proceed for a specified time until the oxidation is complete.

-

Quench the reaction and extract the "diosone" derivative into the organic layer.

-

Wash the organic layer to remove residual acid and chromium salts.

-

-

Alternative "Green" Oxidation: To avoid the use of stoichiometric chromium, a catalytic amount of potassium permanganate (B83412) (KMnO₄) with a co-oxidant like sodium periodate (B1199274) (NaIO₄) can be employed.

Step 3: Hydrolysis and Elimination to form 16-Dehydropregnenolone Acetate (16-DPA)

This final step yields the desired steroid intermediate.

-

Materials:

-

Crude "diosone" derivative from Step 2

-

Glacial acetic acid

-

-

Procedure:

-

Reflux the crude "diosone" derivative in glacial acetic acid. This step facilitates both the hydrolysis of the ester at C-26 and the elimination of the side chain to form the C-16 double bond.

-

After the reaction is complete, cool the mixture.

-

Precipitate the 16-DPA by adding water.

-

Collect the crude 16-DPA by filtration.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol (B145695) or acetone) to obtain pure 16-dehydropregnenolone acetate.

-

Quantitative Data

The yields of each step in the Marker degradation can vary depending on the specific reaction conditions and the purity of the starting material. The following table provides approximate yields based on literature data for the conversion of diosgenin, which are expected to be comparable for this compound.

| Step | Product | Typical Yield (%) |

| 1. Acetolysis | Pseudotigogenin Diacetate | 70-85% |

| 2. Oxidation | "Diosone" Derivative | 70-80% |

| 3. Hydrolysis | 16-Dehydropregnenolone Acetate (16-DPA) | ~80% |

| Overall | 16-Dehydropregnenolone Acetate (16-DPA) | ~40-55% |

Downstream Synthesis from 16-DPA

16-Dehydropregnenolone acetate is a versatile intermediate that can be converted into a wide range of biologically active steroid hormones.

Synthesis of Progesterone (B1679170)

-

Hydrogenation: The double bond at C-16 is selectively hydrogenated.

-

Oppenauer Oxidation: The 3β-hydroxyl group is oxidized to a ketone, and the double bond at C-5 is isomerized to the C-4 position, yielding progesterone.

Synthesis of Androgens and Estrogens

-

Formation of the 17-ketone: The acetyl group at C-17 is converted to a ketone.

-

Further enzymatic or chemical modifications can then lead to the synthesis of various androgens (e.g., testosterone) and estrogens (e.g., estradiol).

Synthesis of Corticosteroids

The synthesis of corticosteroids from 16-DPA is more complex, often involving microbial hydroxylation steps to introduce oxygen functionality at specific positions on the steroid nucleus (e.g., C-11 and C-21).

Biological Signaling Pathways of Downstream Steroids

The steroid hormones synthesized from this compound, such as progesterone and pregnenolone (B344588), exert their biological effects through intricate signaling pathways.

Progesterone Signaling

Progesterone signaling can be broadly categorized into genomic and non-genomic pathways.

Caption: Overview of genomic and non-genomic progesterone signaling pathways.

-

Genomic Pathway: Progesterone diffuses across the cell membrane and binds to its intracellular receptor (PR). This binding causes the dissociation of heat shock proteins, leading to receptor dimerization and translocation to the nucleus. The progesterone-PR complex then binds to specific DNA sequences known as progesterone response elements (PREs), modulating the transcription of target genes. This pathway is responsible for the long-term effects of progesterone.

-

Non-Genomic Pathway: Progesterone can also bind to membrane-associated progesterone receptors (mPRs), initiating rapid, non-transcriptional signaling cascades. These pathways often involve the activation of protein kinases such as MAPK and PKA, leading to rapid cellular responses.

Pregnenolone Signaling

Pregnenolone, another key steroid derivable from 16-DPA, is a crucial neurosteroid with its own distinct signaling mechanisms, particularly in the brain.

Caption: Key signaling actions of the neurosteroid pregnenolone in the brain.

Pregnenolone is known to modulate neurotransmitter receptor function and promote neuronal plasticity. It acts as a positive allosteric modulator of NMDA receptors and a negative allosteric modulator of GABA-A receptors. Additionally, pregnenolone has been shown to influence microtubule assembly, which is critical for neuronal structure and function.

Conclusion

This compound remains a cornerstone in the industrial synthesis of steroid hormones. The well-established Marker degradation provides a reliable pathway to the versatile intermediate, 16-dehydropregnenolone acetate. From this single precursor, a vast array of life-saving and life-altering drugs, including corticosteroids, sex hormones, and oral contraceptives, can be synthesized. A thorough understanding of the chemical transformations involved, coupled with insights into the biological signaling pathways of the final products, is essential for researchers and professionals in the field of drug development and steroid chemistry. Future research may focus on developing even more efficient and environmentally benign synthetic routes from this compound and further elucidating the complex biological roles of its downstream steroid products.

An In-depth Technical Guide to Tigogenin and Its Derivatives: From Discovery to Therapeutic Potential

Abstract

Tigogenin, a naturally occurring steroidal sapogenin, has emerged as a significant scaffold in medicinal chemistry due to its diverse biological activities and potential for synthetic modification. This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of tigogenin, along with a detailed exploration of its derivatives and their therapeutic applications. This document is intended for researchers, scientists, and professionals in drug development, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows to facilitate further research and development in this promising area.

Discovery and History

The journey of Tigogenin's discovery is intrinsically linked to the pioneering work of American chemist Russell Earl Marker in the 1930s. While investigating steroidal sapogenins from various plant sources, Marker and his colleague Ewald Rohrmann published a seminal paper in 1939 in the Journal of the American Chemical Society detailing the reactions of Tigogenin, laying the groundwork for understanding its chemical nature.[1] Their research was part of a broader effort to identify plant-based sources for the synthesis of steroid hormones, a venture that ultimately revolutionized the pharmaceutical industry.[2]

Initially, Tigogenin was isolated from plants of the Trigonella genus, commonly known as fenugreek.[3] Subsequent research has identified its presence in a variety of other plant species, including those from the Agave, Cestrum, Digitalis, and Solanum genera.[4] The elucidation of its complex spirostanol (B12661974) structure was a significant achievement of mid-20th-century natural product chemistry, relying on classical methods of chemical degradation and spectroscopic analysis.[5] This foundational work paved the way for the exploration of Tigogenin as a precursor for the synthesis of various steroidal drugs.

Physicochemical Properties of Tigogenin and Its Derivatives

Tigogenin is a C27 steroidal sapogenin characterized by a spiroketal side chain. Its chemical and physical properties, along with those of some of its notable derivatives, are summarized in the table below. This data is essential for its handling, characterization, and the design of synthetic modifications.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Rotation ([α]D) | Solubility | Reference(s) |

| Tigogenin | C₂₇H₄₄O₃ | 416.64 | 202-204 | -68° (c=0.8, CHCl₃) | Slightly soluble in Chloroform (B151607), DMF (2mg/mL) | |

| Tigogenin L-serine derivative (2c) | Not specified | Not specified | Not specified | Not specified | Not specified | |

| Tigogenin Hydrazone Derivative | C₂₇H₃₅BrN₂O | 483.2 | Not specified | Not specified | Not specified | |

| Tigogenin Pyrazoline Derivative | C₃₃H₄₂N₂O | 482.3 | 216-218 | Not specified | Not specified |

Biological Activities and Therapeutic Potential

Tigogenin and its derivatives have demonstrated a wide spectrum of biological activities, making them attractive candidates for drug discovery and development.

Anticancer Activity

Several studies have highlighted the antiproliferative effects of Tigogenin derivatives. A notable example is the L-serine derivative of Tigogenin (analogue 2c), which has shown a potent cytotoxic effect against the MCF-7 human breast cancer cell line with an IC₅₀ of 1.5 μM. This derivative was found to induce apoptosis in MCF-7 cells through the activation of caspase-3/7.

Anti-inflammatory and Immunomodulatory Effects

Tigogenin has been reported to possess anti-inflammatory properties. Furthermore, certain synthetic derivatives have been shown to modulate the immune response. For instance, specific conjugates of Tigogenin do not induce the expression of pro-inflammatory cytokines in THP-1 cells after lipopolysaccharide (LPS) stimulation and can stimulate the expression of the anti-inflammatory cytokine IL-10.

Antifungal Activity

Tigogenin exhibits activity against the fungus Aspergillus fumigatus, with a reported Minimum Inhibitory Concentration (MIC₅₀) of 16 μg/ml. This suggests its potential as a lead compound for the development of new antifungal agents.

Effects on Bone Metabolism

Research has indicated that Tigogenin may have a protective effect on bone by promoting osteoblastic differentiation and inhibiting adipocytic differentiation in mouse bone marrow stromal cells. This suggests its potential utility in preventing the development of osteoporosis.

Key Signaling Pathways

The biological effects of Tigogenin and its derivatives are mediated through the modulation of specific intracellular signaling pathways. Two key pathways that have been identified are the p38 MAPK pathway and the PPARγ signaling pathway.

p38 Mitogen-Activated Protein Kinase (MAPK) Pathway

The p38 MAPK pathway is a critical regulator of cellular responses to stress and is involved in processes such as inflammation and apoptosis. Tigogenin-induced apoptosis in certain cancer cells has been linked to the activation of this pathway.

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Pathway

PPARγ is a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation. Tigogenin has been shown to inhibit adipocytic differentiation, an effect that is mediated at least in part through the inhibition of PPARγ.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of Tigogenin and its derivatives.

Extraction and Isolation of Tigogenin from Plant Material

The following protocol is a general procedure for the extraction and isolation of Tigogenin from Agave species.

Protocol:

-

Plant Material Preparation: Fresh plant material (e.g., Agave americana leaves) is collected, washed, and dried in a shaded area. The dried material is then ground into a fine powder.

-

Extraction: The powdered plant material is subjected to Soxhlet extraction with methanol (B129727) for 24-48 hours. The methanolic extract is then concentrated under reduced pressure using a rotary evaporator.

-

Acid Hydrolysis: The concentrated extract is hydrolyzed by refluxing with 2N hydrochloric acid for 4-6 hours to cleave the glycosidic linkages and liberate the aglycone (Tigogenin).

-

Neutralization and Extraction: The acidic solution is cooled and neutralized with a sodium hydroxide (B78521) solution. The neutral solution is then repeatedly extracted with an organic solvent such as chloroform or ethyl acetate.

-

Purification: The combined organic extracts are washed with water, dried over anhydrous sodium sulfate, and concentrated. The crude Tigogenin is then purified by column chromatography on silica (B1680970) gel, eluting with a gradient of hexane (B92381) and ethyl acetate.

-

Recrystallization: Fractions containing Tigogenin, as identified by Thin Layer Chromatography (TLC), are pooled, concentrated, and recrystallized from a suitable solvent system (e.g., methanol/chloroform) to yield pure Tigogenin crystals.

-

Characterization: The purity and identity of the isolated Tigogenin are confirmed by comparing its melting point, TLC retention factor (Rf), and spectroscopic data (Mass Spectrometry, ¹H NMR, ¹³C NMR) with a standard reference.

Synthesis of Tigogenin L-serine Derivative (Analogue 2c)

This protocol describes the esterification of Tigogenin with N-Boc-L-serine followed by deprotection.

Materials:

-

Tigogenin

-

N-Boc-L-serine

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Esterification:

-

To a solution of Tigogenin (1 mmol) and N-Boc-L-serine (1.2 mmol) in anhydrous DCM (20 mL) under an inert atmosphere, add DMAP (0.1 mmol).

-

Cool the reaction mixture to 0°C in an ice bath.

-

Add a solution of DCC (1.2 mmol) in anhydrous DCM (5 mL) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, filter off the dicyclohexylurea (DCU) precipitate and wash it with DCM.

-

Wash the filtrate successively with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the N-Boc protected Tigogenin L-serine derivative.

-

-

Deprotection:

-

Dissolve the purified N-Boc protected derivative in a mixture of DCM and TFA (e.g., 1:1 v/v) at 0°C.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction by TLC.

-

Once the deprotection is complete, remove the solvent and excess TFA under reduced pressure.

-

Purify the resulting crude product by an appropriate method (e.g., recrystallization or column chromatography) to yield the final Tigogenin L-serine derivative (analogue 2c).

-

Western Blot Analysis for p38 MAPK Phosphorylation

This protocol outlines the procedure to assess the effect of a Tigogenin derivative on the phosphorylation of p38 MAPK in a suitable cell line.

Protocol:

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line) to 70-80% confluency. Treat the cells with the Tigogenin derivative at various concentrations for a specified time. Include a positive control (e.g., a known p38 MAPK activator like anisomycin) and a vehicle control.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (20-30 µg) from each sample on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated p38 MAPK (p-p38) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis:

-

Strip the membrane and re-probe with an antibody for total p38 MAPK to ensure equal loading.

-

Quantify the band intensities using densitometry software.

-

Express the level of p38 MAPK phosphorylation as the ratio of p-p38 to total p38.

-

PPARγ Reporter Gene Assay

This protocol describes a method to evaluate the inhibitory effect of Tigogenin on PPARγ transcriptional activity.

Protocol:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T) and co-transfect the cells with a PPARγ expression vector and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase reporter gene.

-

Cell Treatment: After transfection, treat the cells with a known PPARγ agonist (e.g., rosiglitazone) in the presence or absence of varying concentrations of Tigogenin for 24 hours.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions of the luciferase assay kit.

-

Data Analysis: Normalize the luciferase activity to the total protein concentration in each sample. Calculate the percentage inhibition of PPARγ activity by Tigogenin at each concentration relative to the agonist-only control.

Conclusion and Future Perspectives

Tigogenin, a readily available natural product, and its synthetically accessible derivatives represent a promising class of compounds with a diverse range of biological activities. The research highlighted in this guide demonstrates their potential in the development of new therapeutic agents for cancer, inflammatory diseases, and osteoporosis. The detailed protocols and pathway visualizations provided herein are intended to serve as a valuable resource for the scientific community to accelerate further investigation into the mechanism of action and therapeutic applications of these fascinating molecules. Future research should focus on the synthesis of more diverse libraries of Tigogenin derivatives, comprehensive structure-activity relationship (SAR) studies, and in-vivo evaluation of the most promising candidates to translate the preclinical findings into clinical realities.

References

- 1. researchgate.net [researchgate.net]

- 2. Russell Earl Marker and the Beginning of the Steroidal Pharmaceutical Industry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Concise synthesis of E/F ring spiroethers from tigogenin. Carbaanalogs of steroidal sapogenins and their biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Tigogenin Acetate: A Technical Guide to its Putative Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature explicitly detailing the mechanism of action for tigogenin (B51453) acetate (B1210297) is limited. This document synthesizes the known biological activities of its parent compound, tigogenin, and related derivatives, alongside the established roles of acetate in cellular processes, to build a putative mechanistic framework. All data and pathways should be considered illustrative for the tigogenin class of molecules and require experimental validation for tigogenin acetate specifically.

Executive Summary

Tigogenin, a steroidal sapogenin, and its derivatives are emerging as molecules of interest with a range of biological activities, including anti-cancer, anti-inflammatory, and immunomodulatory effects. While direct studies on this compound are scarce, research on the parent compound and other analogues suggests that its mechanism of action may involve the modulation of key signaling pathways related to cell death, inflammation, and differentiation. This technical guide consolidates the available data to provide a foundational understanding for researchers and professionals in drug development.

Core Biological Activities and Putative Mechanisms

The biological effects of tigogenin and its derivatives appear to be multifaceted, primarily centering on anti-proliferative and anti-inflammatory actions.

Anti-Cancer Activity

Derivatives of tigogenin have demonstrated significant anti-proliferative effects against various cancer cell lines. The primary mechanism appears to be the induction of apoptosis.

Signaling Pathway: Intrinsic Apoptosis

One study on an l-serine (B559523) derivative of tigogenin revealed its ability to induce apoptosis in MCF-7 breast cancer cells through the activation of effector caspases-3 and -7.[1] This suggests the involvement of the intrinsic (mitochondrial) apoptosis pathway.

Modulation of Cell Differentiation

Tigogenin has been shown to influence the differentiation of bone marrow stromal cells, promoting a shift from adipogenesis to osteogenesis.[2] This is reportedly achieved through a dual mechanism:

-

Inhibition of Peroxisome Proliferator-Activated Receptor gamma (PPARγ): PPARγ is a master regulator of adipocyte differentiation. Its inhibition by tigogenin curtails the development of fat cells.[2]

-

Activation of p38 MAPK Pathway: The p38 mitogen-activated protein kinase (MAPK) pathway is involved in osteoblast differentiation. Tigogenin-mediated activation of this pathway promotes bone formation.[2]

Immunomodulatory and Anti-Inflammatory Effects

Certain tigogenin derivatives have been observed to stimulate the expression of the anti-inflammatory cytokine Interleukin-10 (IL-10).[1] IL-10 plays a crucial role in suppressing inflammatory responses. The acetate moiety itself may also contribute to anti-inflammatory effects by modulating signaling pathways such as NF-κB.

Potential Role of Acetate

Acetate, as a short-chain fatty acid, is known to exert anti-inflammatory effects, in part by inhibiting pro-inflammatory signaling cascades. While not demonstrated for this compound, it is plausible that the acetate component could contribute to an overall anti-inflammatory profile by influencing pathways like NF-κB, which is a central regulator of inflammatory gene expression.

References

In-Depth Technical Guide: Safety, Toxicity, and Handling of Tigogenin Acetate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available safety, toxicity, and handling information for Tigogenin acetate (B1210297). It is intended for use by qualified professionals in research and drug development. The information provided is based on available data for Tigogenin and related steroidal saponins (B1172615), as specific comprehensive toxicological studies on Tigogenin acetate are limited. All laboratory work should be conducted in accordance with institutional and national safety guidelines.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 2530-07-6 | - |

| Molecular Formula | C₂₉H₄₆O₄ | - |

| Molecular Weight | 458.67 g/mol | - |

| Appearance | White to off-white powder | - |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and chloroform. Limited solubility in water. | - |

Safety and Handling

Safe handling of this compound is crucial to minimize exposure and potential health risks. The following guidelines are based on general principles for handling steroidal compounds and available safety data for Tigogenin.

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield should be worn to prevent eye contact.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or latex) are mandatory to prevent skin contact.

-

Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with a particulate filter is recommended.

-

Skin and Body Protection: A laboratory coat or other protective clothing should be worn to prevent skin exposure.

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

-

Eyewash stations and safety showers should be readily accessible in the work area.

Handling Procedures

-

Avoid direct contact with skin, eyes, and clothing.

-

Avoid inhalation of dust or aerosols.

-

Use appropriate tools and techniques to minimize the generation of dust.

-

Wash hands thoroughly after handling.

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

Toxicity Profile

Acute Toxicity

Studies on steroidal saponins from Dioscorea zingiberensis in rodents have shown dose-dependent adverse effects.[1] A study on total steroidal saponins (TSSN) from D. zingiberensis in dogs reported an LD50 greater than 3000 mg/kg, suggesting low acute toxicity.[2]

| Compound/Extract | Species | Route | LD50 | Observed Effects | Reference |

| Steroidal Saponins from D. zingiberensis | Mice | Oral | > 562.5 mg/kg | Dose-dependent adverse behavioral effects, mortality, and liver histopathological changes at higher doses.[1] | [1] |

| Total Steroidal Saponins from D. zingiberensis | Dogs | Oral | > 3000 mg/kg | No significant changes in biochemical and organ parameters were observed at doses up to 3000 mg/kg for 14 days.[2] | [2] |

Sub-chronic Toxicity

A sub-chronic toxicity study of steroidal saponins from D. zingiberensis in rats at doses of 127.5, 255, and 510 mg/kg/day for 30 days showed some effects at the highest dose, including increased total bilirubin (B190676) in serum and decreased protein content in the liver.[1] In a 90-day study on dogs with total steroidal saponins from the same plant, doses up to 500 mg/kg did not produce significant toxicological changes.[2]

Genotoxicity

Specific genotoxicity data for this compound is unavailable.

Carcinogenicity and Reproductive Toxicity

There is no available data on the carcinogenic or reproductive toxicity of this compound.

Experimental Protocols

Detailed experimental protocols for the safety and toxicity assessment of this compound are not available in the public domain. The following are generalized protocols based on the cited studies for related steroidal saponins.

Acute Oral Toxicity Study (Based on OECD Guideline 423)

-

Test Animals: Healthy, young adult rodents (e.g., mice or rats), nulliparous and non-pregnant females.

-

Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. Standard laboratory diet and water are provided ad libitum.

-

Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

-

Dose Levels: A starting dose of 300 mg/kg body weight is typically used. Depending on the outcome, higher or lower doses are administered to subsequent groups of animals.

-

Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, somatomotor activity, and behavior pattern) and body weight changes for at least 14 days.

-

Necropsy: All animals are subjected to gross necropsy at the end of the observation period.

-

Data Analysis: The LD50 is calculated using appropriate statistical methods.

Sub-chronic Oral Toxicity Study (Based on OECD Guideline 408)

-

Test Animals: Rodents (e.g., rats) are typically used.

-